molecular formula C7H12O4 B6236350 3-(oxolan-3-yloxy)propanoic acid CAS No. 1488273-23-9

3-(oxolan-3-yloxy)propanoic acid

Cat. No.: B6236350
CAS No.: 1488273-23-9
M. Wt: 160.2
InChI Key:
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Description

3-(oxolan-3-yloxy)propanoic acid is an organic compound with the molecular formula C7H12O4 It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a propanoic acid moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-3-yloxy)propanoic acid typically involves the reaction of oxolane derivatives with propanoic acid or its derivatives. One common method is the etherification of 3-hydroxypropanoic acid with oxolane-3-ol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-3-yloxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ether linkage can be targeted in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxolane-3-carboxylic acid or oxolane-3-one.

    Reduction: Formation of 3-(oxolan-3-yloxy)propanol.

    Substitution: Introduction of various functional groups such as halides, amines, or alkyl groups.

Scientific Research Applications

3-(oxolan-3-yloxy)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of signaling pathways, which are crucial for its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(oxolan-2-yloxy)propanoic acid
  • 3-(oxolan-4-yloxy)propanoic acid
  • 3-(tetrahydrofuran-3-yloxy)propanoic acid

Uniqueness

3-(oxolan-3-yloxy)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

1488273-23-9

Molecular Formula

C7H12O4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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